molecular formula C16H13F3N8S B2608190 1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine CAS No. 2380179-34-8

1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine

Cat. No.: B2608190
CAS No.: 2380179-34-8
M. Wt: 406.39
InChI Key: NFZKQQTYQDFXMV-UHFFFAOYSA-N
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Description

1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine is a complex heterocyclic compound that incorporates multiple fused ring systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate thiazole and triazole derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate halides or other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly for its potential to interact with specific biological targets.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, potentially leading to the modulation of biological processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds containing the thiazole ring system, known for their diverse biological activities.

    Triazole derivatives: Compounds with the triazole ring, often used in medicinal chemistry for their stability and bioactivity.

    Pyridazine derivatives: Known for their potential therapeutic applications, particularly in the treatment of cardiovascular diseases.

Uniqueness

1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine stands out due to its combination of multiple heterocyclic rings, which may confer unique biological properties not found in simpler compounds. This structural complexity allows for a wide range of potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N8S/c17-16(18,19)14-23-22-12-1-2-13(24-27(12)14)25-5-7-26(8-6-25)15-21-10-9-20-4-3-11(10)28-15/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZKQQTYQDFXMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN3C(=NN=C3C(F)(F)F)C=C2)C4=NC5=C(S4)C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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